N-[4-(acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide
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Overview
Description
N-[4-(Acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidomethyl group, a phenylsulfonyl group, and a furan-2-ylmethylsulfanyl group. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Acetamidomethyl Group: This step involves the acylation of an amine group with acetic anhydride or acetyl chloride under basic conditions to form the acetamidomethyl group.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation of a phenyl ring using sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Furan-2-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated furan derivative with a thiol group to form the furan-2-ylmethylsulfanyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and sulfanyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The acetamidomethyl group can participate in nucleophilic substitution reactions, where the acetamide can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the sulfonyl group may yield sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[4-(acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetamidomethyl group can form hydrogen bonds with active site residues, while the sulfonyl and furan groups may participate in hydrophobic interactions or electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Acetamidomethyl)phenyl]sulfonyl-2-(thiophen-2-ylmethylsulfanyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[4-(Acetamidomethyl)phenyl]sulfonyl-2-(benzylsulfanyl)acetamide: Contains a benzyl group instead of a furan ring.
Uniqueness
N-[4-(Acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide is unique due to the presence of the furan-2-ylmethylsulfanyl group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions in various applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
N-[4-(acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-12(19)17-9-13-4-6-15(7-5-13)25(21,22)18-16(20)11-24-10-14-3-2-8-23-14/h2-8H,9-11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYGVGYTCJDDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC(=O)CSCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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